3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, a class of heterocyclic compounds characterized by fused chromene and oxazin rings.
- Substituents: A 2,5-dimethoxyphenyl group at position 3 and a 3-methoxypropyl chain at position 7. These substituents influence electronic properties, lipophilicity, and intermolecular interactions.
Analogous compounds in the evidence (e.g., ) demonstrate that variations in substituents significantly alter physicochemical and biological properties. Below, we compare this compound with its closest structural analogs.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-26-10-4-9-24-13-19-21(29-14-24)7-5-15-11-18(23(25)30-22(15)19)17-12-16(27-2)6-8-20(17)28-3/h5-8,11-12H,4,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJYBZFKEUZPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
*Estimated based on analogs.
Key Observations :
- The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs with 3,4-dimethoxy (e.g., ) or 4-methoxy (e.g., ) substituents. The para-methoxy group in analogs like BG01317 may reduce steric hindrance compared to ortho-substituted derivatives.
- The 3-methoxypropyl chain enhances lipophilicity compared to hydroxyalkyl (e.g., 4-hydroxybutyl in ) or aromatic (e.g., 3-phenylpropyl in ) groups.
Physicochemical Properties
Key Observations :
Yield Variations :
Spectral Characteristics
- NMR :
- IR: Strong carbonyl (C=O) stretches near 1700 cm⁻¹ (oxazinone ring) .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 381.42 for BG01317 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
